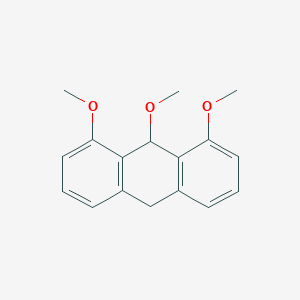
1,8,9-Trimethoxy-9,10-dihydro-anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8,9-Trimetoxi-9,10-dihidro-antracene es un derivado del antraceno, un hidrocarburo aromático policíclico. Este compuesto se caracteriza por la presencia de tres grupos metoxi en las posiciones 1, 8 y 9, y una estructura dihidro en las posiciones 9 y 10. Los derivados del antraceno son conocidos por sus propiedades fotofísicas y tienen aplicaciones en diversos campos como los diodos orgánicos emisores de luz (OLED) y la conversión ascendente de fotones .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1,8,9-Trimetoxi-9,10-dihidro-antracene se puede sintetizar mediante un proceso de varios pasos. Un método común implica la reacción de Diels-Alder entre antraceno y benzoquinona, seguida de metoxilación. Las condiciones de reacción suelen implicar calentar los reactivos en presencia de un catalizador como el yoduro de zinc y el óxido de plata .
Métodos de Producción Industrial: La producción industrial de 1,8,9-Trimetoxi-9,10-dihidro-antracene puede implicar reacciones de Diels-Alder a gran escala, seguidas de pasos de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1,8,9-Trimetoxi-9,10-dihidro-antracene experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su estructura parental de antraceno.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente como agentes reductores.
Sustitución: Los reactivos como los halógenos y los nucleófilos se pueden utilizar para reacciones de sustitución.
Principales Productos Formados:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Antraceno y sus derivados.
Sustitución: Varios antracenos sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1,8,9-Trimetoxi-9,10-dihidro-antracene tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otras moléculas orgánicas complejas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos y como agente terapéutico.
Industria: Se utiliza en la producción de OLED y otras aplicaciones fotofísicas.
Mecanismo De Acción
El mecanismo de acción de 1,8,9-Trimetoxi-9,10-dihidro-antracene implica su interacción con objetivos moleculares como las enzimas y los receptores. Los grupos metoxi y la estructura dihidro juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede modular diversas vías bioquímicas, lo que lleva a sus efectos observados .
Compuestos Similares:
9,10-Dihidroantraceno: Un derivado más sencillo sin grupos metoxi, que se utiliza como donador de hidrógeno.
9,10-Dimetilantraceno: Conocido por su alto rendimiento cuántico de fluorescencia.
Tripticeno: Una estructura más compleja con tres anillos fenilo, que se utiliza en diversas aplicaciones fotofísicas.
Singularidad: 1,8,9-Trimetoxi-9,10-dihidro-antracene es único por su patrón de sustitución específico y la presencia de grupos metoxi, que mejoran sus propiedades fotofísicas y sus posibles actividades biológicas en comparación con otros derivados del antraceno .
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: A simpler derivative without methoxy groups, used as a hydrogen donor.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
Triptycene: A more complex structure with three phenyl rings, used in various photophysical applications.
Uniqueness: 1,8,9-Trimethoxy-9,10-dihydro-anthracene is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its photophysical properties and potential biological activities compared to other anthracene derivatives .
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1,8,9-trimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C17H18O3/c1-18-13-8-4-6-11-10-12-7-5-9-14(19-2)16(12)17(20-3)15(11)13/h4-9,17H,10H2,1-3H3 |
Clave InChI |
SEFFBCQMWOLCMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1C2=C(CC3=C1C(=CC=C3)OC)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


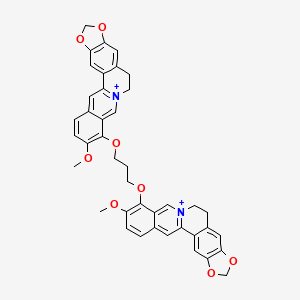
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
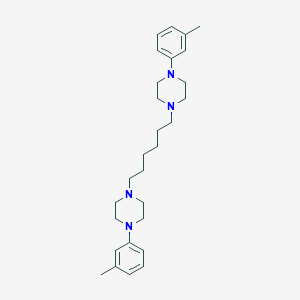
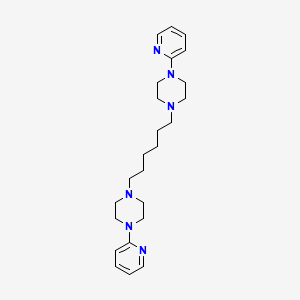
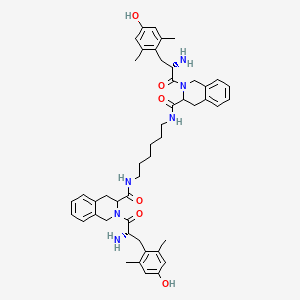
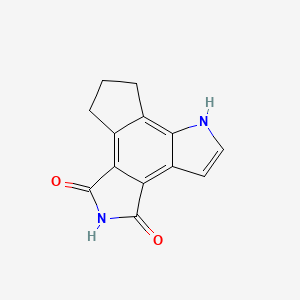
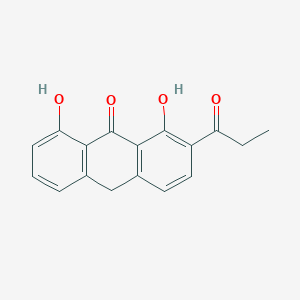
![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)

![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)
